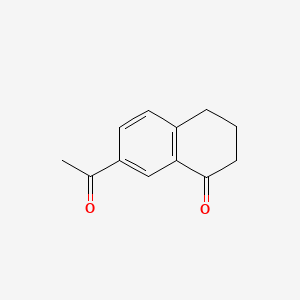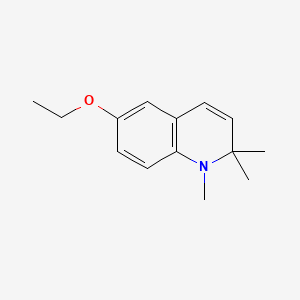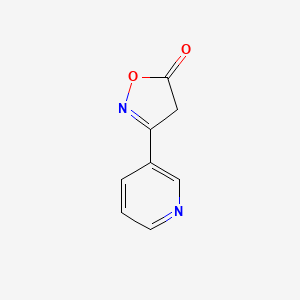
7-Acetyl-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Acetyl-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that belongs to the class of naphthoquinones. It is known for its potent antioxidant and anti-inflammatory properties, making it a promising candidate for various scientific research applications.
作用机制
The mechanism of action of 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties are mediated through the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one. It has been shown to possess potent antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation. It has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting tumor growth. Additionally, it has been reported to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one in lab experiments is its potent antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation in cell cultures. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to dissolve in aqueous solutions.
未来方向
There are several future directions for the study of 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one. One potential direction is the investigation of its potential use as a photosensitizer in photodynamic therapy. Another direction is the study of its potential use as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases.
Conclusion:
7-Acetyl-3,4-dihydronaphthalen-1(2H)-one is a promising compound with potent antioxidant and anti-inflammatory properties. Its potential therapeutic applications have been extensively studied, and it has been found to possess anti-cancer, neuroprotective, and anti-inflammatory properties. Although its mechanism of action is not fully understood, it has been suggested to mediate its effects through the inhibition of ROS and the modulation of various signaling pathways. Further studies are needed to elucidate its mechanism of action and to explore its potential use in the treatment of various diseases.
合成方法
The synthesis of 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods, including the condensation of 2-acetylcyclohexanone with 1,2-dihydronaphthalene in the presence of a base, or the oxidation of 1,2-dihydronaphthalene with potassium permanganate followed by acetylation. The yield of the synthesis method can vary depending on the reaction conditions and the purity of the starting materials.
科学研究应用
7-Acetyl-3,4-dihydronaphthalen-1(2H)-one has been extensively studied for its potential therapeutic applications. It has been found to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
属性
IUPAC Name |
7-acetyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-8(13)10-6-5-9-3-2-4-12(14)11(9)7-10/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPNYENRAVFTSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCCC2=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30709695 |
Source


|
| Record name | 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106949-28-4 |
Source


|
| Record name | 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1E)-1-Penten-1-yloxy]-1,3-benzothiazole](/img/structure/B560795.png)

![Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-2-thiolate](/img/structure/B560797.png)
![Uracil, 6-amino-5-[2-(benzylmethylamino)acetamido]-1,3-dimethyl- (6CI)](/img/no-structure.png)


![Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate](/img/structure/B560809.png)
![3-[Ethyl[4-[[4-(phenylazo)phenyl]azo]phenyl]amino]propionitrile](/img/structure/B560810.png)

